

# Decoding Response to CH6953755: A Comparative Guide to Biomarkers

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SOUTH SAN FRANCISCO, CA – December 19, 2025 – In the landscape of precision oncology, the selective YES1 kinase inhibitor, **CH6953755**, has emerged as a promising therapeutic agent for cancers harboring specific genetic alterations. This guide provides a comprehensive comparison of biomarkers for predicting response to **CH6953755** treatment, with a focus on its performance against other SRC family kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in both preclinical and clinical research.

**CH6953755** is a potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family.[1] Its primary mechanism of action involves the inhibition of YES1 autophosphorylation at tyrosine 426 (Tyr426), a critical step for its kinase activity.[1][2] This targeted inhibition has demonstrated significant antitumor effects in preclinical models of cancers with YES1 gene amplification.[3][4]

### The Central Biomarker: YES1 Gene Amplification

The most robust and well-documented biomarker for predicting a favorable response to **CH6953755** is the amplification of the YES1 gene.[3][5] Cancer cells with an increased copy number of the YES1 gene exhibit heightened sensitivity to **CH6953755**.[3]

### **Prevalence of YES1 Amplification Across Cancer Types**





YES1 gene amplification has been identified in a variety of solid tumors, making it a relevant biomarker across multiple cancer types. The prevalence of YES1 amplification varies among different malignancies.

Cancer Type	Prevalence of YES1 Amplification	
Esophageal Cancer	2-6%[6]	
Lung Cancer	2-6%[6]	
Head and Neck Cancer	2-6%[6]	
Bladder Cancer	2-6%[6]	
Uterine Cancer	2-6%[6]	
Small Cell Lung Cancer	26% (gain/amplification)[7]	

# Comparative Efficacy of CH6953755 and Other SRC Family Inhibitors

To contextualize the therapeutic potential of **CH6953755**, a comparison with other multi-targeted SRC family kinase inhibitors such as dasatinib, saracatinib, and bosutinib is crucial. While these inhibitors also target YES1, **CH6953755** demonstrates greater selectivity for YES1. [3][8]

The table below summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values denote higher potency.



Inhibitor	Target(s)	IC50 (YES1- amplified cell lines)	IC50 (Non- amplified cell lines)
СН6953755	YES1[1]	Potent (nM range)[3] [7]	Less Potent (μM range)[3]
Dasatinib	SRC family kinases, BCR-ABL, c-KIT, PDGFR, EPHA2[9]	Potent (nM range)[3] [7]	Less Potent (μM range)[7]
Saracatinib	SRC family kinases, ABL[10]	Moderate (nM to μM range)[10]	Data not readily available
Bosutinib	SRC family kinases, ABL[11]	Data not readily available	Data not readily available

YES1-amplified cancer cell lines show significantly higher sensitivity to **CH6953755** compared to non-amplified lines.[3] Dasatinib also exhibits preferential activity in YES1-amplified contexts, though it is a broader spectrum inhibitor.[3]

## **Downstream Signaling and Additional Biomarkers**

The antitumor activity of **CH6953755** is mediated through the disruption of the YES1 signaling cascade. A key downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][4] YES1-mediated phosphorylation of YAP1 promotes its translocation into the nucleus, where it drives the expression of genes involved in cell proliferation and survival. [2][9] **CH6953755** treatment leads to a reduction in nuclear YAP1, thereby inhibiting tumor growth.[2]

This understanding of the signaling pathway provides additional potential biomarkers:

- Phospho-YES1 (Tyr426): Elevated levels of YES1 phosphorylated at Tyr426 indicate active YES1 signaling and may serve as a pharmacodynamic biomarker to confirm target engagement by CH6953755.[1]
- Nuclear YAP1: The localization of YAP1 to the nucleus is a downstream consequence of YES1 activation. A high degree of nuclear YAP1 staining by immunohistochemistry (IHC)



could be an indicator of an active YES1-YAP1 axis and potential sensitivity to **CH6953755**.[2] [12]

## **Experimental Protocols**

Accurate and reproducible detection of these biomarkers is paramount for patient stratification and monitoring treatment response. Detailed methodologies for key experimental assays are provided below.

# Fluorescence In Situ Hybridization (FISH) for YES1 Gene Amplification

This protocol outlines the detection of YES1 gene amplification in formalin-fixed, paraffinembedded (FFPE) tissue sections.

Workflow for YES1 FISH



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Caption: Workflow for detecting YES1 gene amplification using FISH.

#### **Detailed Protocol:**

- Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded ethanol series (100%, 95%, 70%; 5 min each) and finally in distilled water.
- Antigen Retrieval: Incubate slides in a heat-induced epitope retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.
- Enzymatic Digestion: Treat with pepsin or protease solution at 37°C for a duration optimized for the specific tissue type.



- Denaturation: Co-denature the probe and target DNA on the slide at 75-80°C for 5-10 minutes.
- Hybridization: Incubate with the YES1-specific FISH probe overnight at 37°C in a humidified chamber. A commercially available YES1 FISH probe can be used.[13]
- Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probe. Typically, this involves washes in a saline-sodium citrate (SSC) buffer at elevated temperatures.
- Counterstaining: Apply a DNA counterstain, such as DAPI, to visualize the cell nuclei.
- Analysis: Visualize and score the signals using a fluorescence microscope equipped with appropriate filters. Amplification is determined by an increased ratio of YES1 signals to a control centromeric probe.

## Immunohistochemistry (IHC) for Phospho-YES1 (Tyr426) and Nuclear YAP1

This protocol describes the detection of phosphorylated YES1 and the subcellular localization of YAP1 in FFPE tissue sections.

Workflow for Phospho-YES1 and YAP1 IHC



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Caption: Workflow for detecting p-YES1 and nuclear YAP1 via IHC.

**Detailed Protocol:** 

Deparaffinization and Rehydration: As described in the FISH protocol.

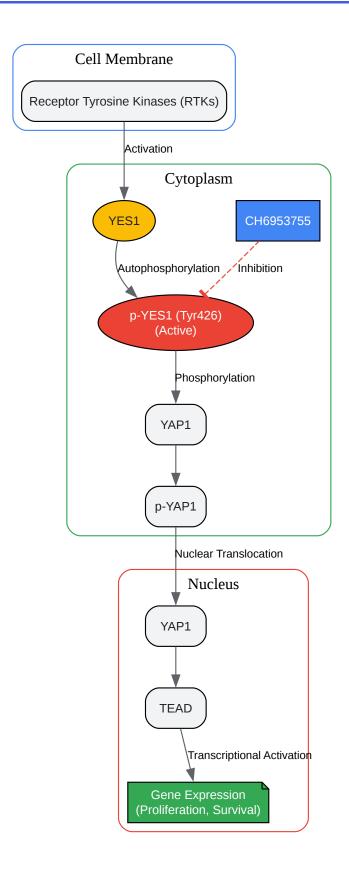


- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., Tris-EDTA, pH 9.0 for phosphoproteins is often effective).[14]
- Peroxidase and Protein Blocking: Incubate slides with a hydrogen peroxide solution to block endogenous peroxidase activity, followed by a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
  - For Phospho-YES1 (Tyr426), use a specific antibody recognizing this phosphorylation site.
  - For YAP1, use a validated antibody that detects total YAP1.[12]
- Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Visualize the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- Analysis: Evaluate the staining intensity and subcellular localization (for YAP1) using a bright-field microscope. Scoring can be performed based on the intensity and percentage of positive cells.

# Signaling Pathway of YES1 and its Inhibition by CH6953755

The diagram below illustrates the central role of YES1 in promoting cancer cell proliferation and survival, and how **CH6953755** intervenes in this pathway.





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Caption: YES1 signaling pathway and the inhibitory action of CH6953755.



### Conclusion

The development of **CH6953755** represents a significant advancement in the targeted therapy of cancers driven by YES1 amplification. This guide underscores the critical importance of YES1 gene amplification as a predictive biomarker for **CH6953755** efficacy. Furthermore, the assessment of downstream signaling components, such as phospho-YES1 and nuclear YAP1, can provide valuable pharmacodynamic and potentially predictive information. The provided experimental protocols offer a foundation for the standardized assessment of these biomarkers in a research setting. As clinical development of **CH6953755** progresses, the robust and accurate identification of patients most likely to benefit from this targeted therapy will be essential for its successful implementation in the clinic.

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